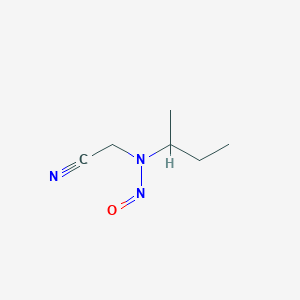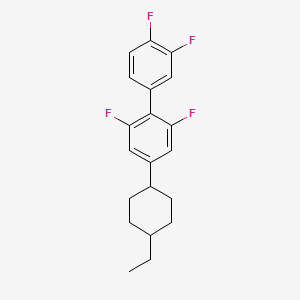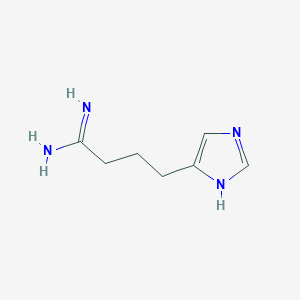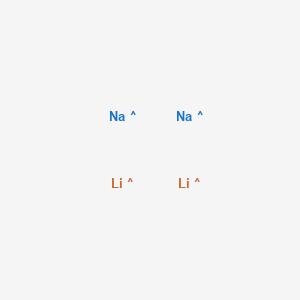![molecular formula C15H34P2 B14282653 (Propane-1,2-diyl)bis[di(propan-2-yl)phosphane] CAS No. 138459-85-5](/img/structure/B14282653.png)
(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane] is an organophosphorus compound that features a propane backbone with two di(propan-2-yl)phosphane groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Propane-1,2-diyl)bis[di(propan-2-yl)phosphane] typically involves the reaction of propane-1,2-diol with di(propan-2-yl)phosphane in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphane groups. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of (Propane-1,2-diyl)bis[di(propan-2-yl)phosphane] may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane] can undergo various types of chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphane derivatives.
Substitution: The hydrogen atoms on the propane backbone can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine can be used to introduce halogen atoms into the compound.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Various reduced phosphane derivatives.
Substitution: Halogenated derivatives of (Propane-1,2-diyl)bis[di(propan-2-yl)phosphane].
Applications De Recherche Scientifique
(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane] has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to stabilize metal complexes makes it valuable in the development of new catalytic systems.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological phosphorus metabolism.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which (Propane-1,2-diyl)bis[di(propan-2-yl)phosphane] exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in enzymes and industrial catalysts, and the pathways involved often relate to redox reactions and ligand exchange processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: Another widely used phosphane ligand in catalysis.
Tris(2,4-di-tert-butylphenyl)phosphite: Known for its use in stabilizing polymers.
Bis(diphenylphosphino)methane: A bidentate ligand used in coordination chemistry.
Uniqueness
(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane] is unique due to its specific structural features that allow for versatile coordination modes and its ability to stabilize a wide range of metal complexes. This makes it particularly valuable in the development of new catalytic systems and advanced materials.
Propriétés
Numéro CAS |
138459-85-5 |
|---|---|
Formule moléculaire |
C15H34P2 |
Poids moléculaire |
276.38 g/mol |
Nom IUPAC |
1-di(propan-2-yl)phosphanylpropan-2-yl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C15H34P2/c1-11(2)16(12(3)4)10-15(9)17(13(5)6)14(7)8/h11-15H,10H2,1-9H3 |
Clé InChI |
IXLJVVPZYSJTAY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(CC(C)P(C(C)C)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14282612.png)











